

Spectroscopic Profile of 6-Aminobenzo[d]thiazol-2(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: 6-Aminobenzo[d]thiazol-2(3H)-one

Cat. No.: B1276385

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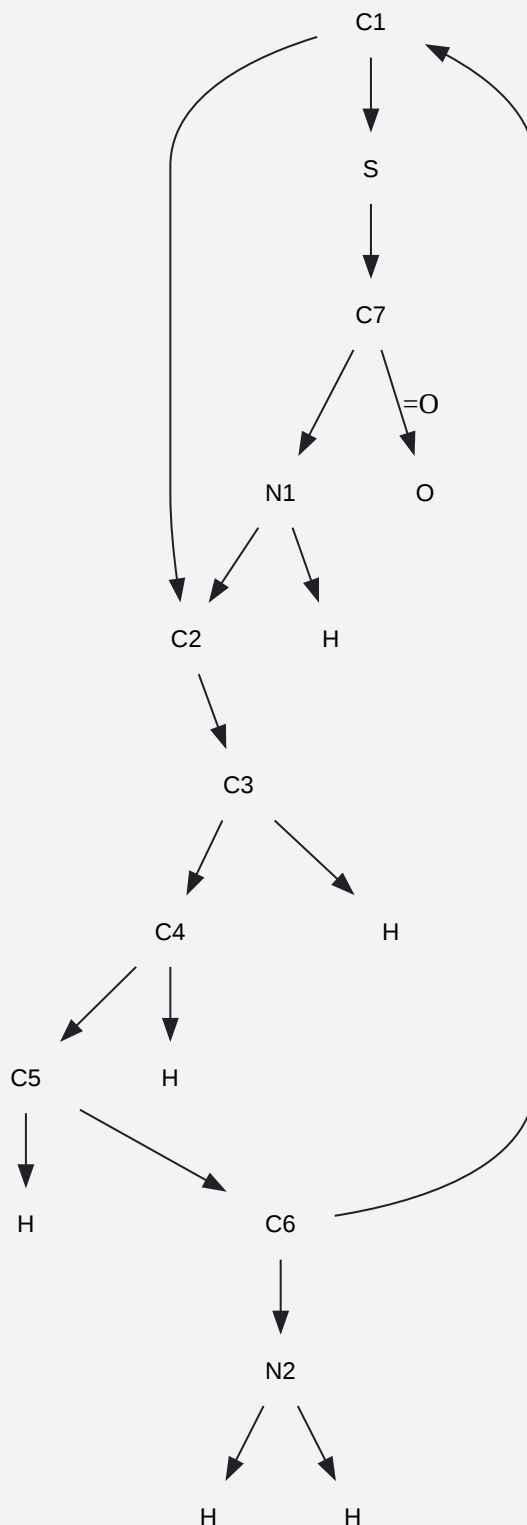
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Aminobenzo[d]thiazol-2(3H)-one**. The information is tailored for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the compound's structural and analytical characteristics. This document presents a summary of expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

6-Aminobenzo[d]thiazol-2(3H)-one is a benzothiazole derivative with the chemical formula $C_7H_6N_2OS$ and a molecular weight of 166.20 g/mol ^[1]. Its structure incorporates an aromatic amine and a cyclic thiourea moiety, which are key features influencing its spectroscopic properties.

Molecular Structure:

Chemical Structure of 6-Aminobenzo[d]thiazol-2(3H)-one

[Click to download full resolution via product page](#)Caption: Chemical structure of **6-Aminobenzo[d]thiazol-2(3H)-one**.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **6-Aminobenzo[d]thiazol-2(3H)-one**, derived from the analysis of closely related benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.5	br s	1H	N3-H
~7.2	d	1H	H-4
~6.8	dd	1H	H-5
~7.0	d	1H	H-7
~5.5	s	2H	NH ₂

Table 2: Predicted ^{13}C NMR Data (in DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~170	C=O (C-2)
~145	C-6
~132	C-7a
~120	C-3a
~115	C-4
~110	C-5
~105	C-7

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine and amide)
3100 - 3000	Medium	C-H stretching (aromatic)
~1680	Strong	C=O stretching (amide)
1620 - 1580	Medium	N-H bending (amine)
1550 - 1450	Medium	C=C stretching (aromatic)
~1300	Medium	C-N stretching
~700	Medium	C-S stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
166	[M] ⁺ (Molecular Ion)
138	[M - CO] ⁺
111	[M - CO - HCN] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) would be used as an internal standard. For

^1H NMR, the spectral width would be set from 0 to 15 ppm. For ^{13}C NMR, the spectral width would be set from 0 to 200 ppm. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could be employed for unambiguous assignment of proton and carbon signals.

IR Spectroscopy

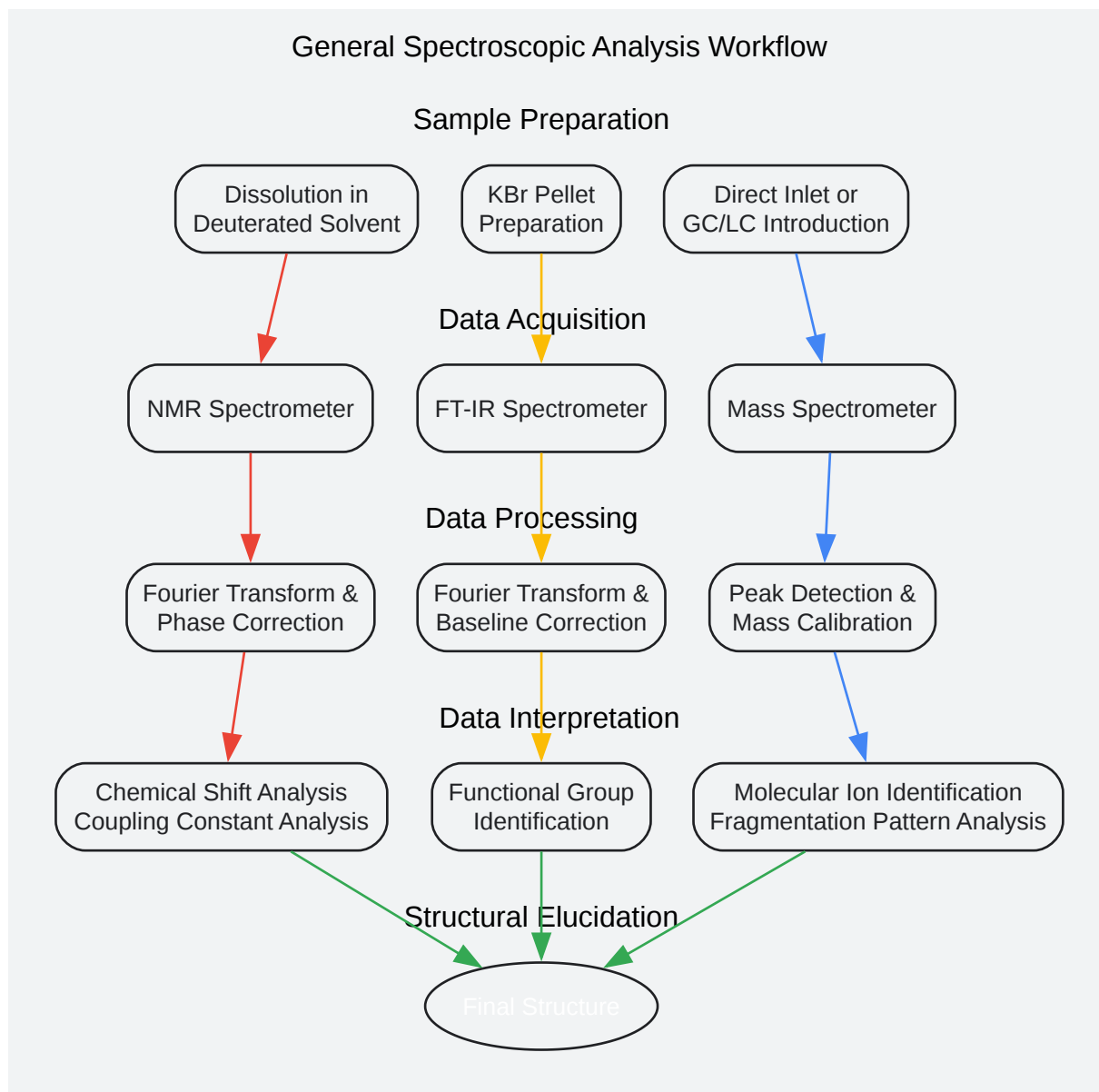
The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) would be ground with approximately 200 mg of dry KBr powder using an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet under high pressure. The spectrum would be recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the mass spectrum would be recorded over a mass range of m/z 50-500. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the molecular ion.

Workflow and Data Analysis

The overall process of spectroscopic analysis involves a systematic workflow from sample preparation to data interpretation.



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Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of **6-Aminobenzo[d]thiazol-2(3H)-one**. For definitive analysis, it is recommended to acquire experimental data on a purified sample of the compound. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and related molecules.

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References

- 1. chemuniverse.com [chemuniverse.com]
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